molecular formula C14H19N3O4 B5886013 3-METHYL-N-(2-MORPHOLINOETHYL)-2-NITROBENZAMIDE

3-METHYL-N-(2-MORPHOLINOETHYL)-2-NITROBENZAMIDE

Cat. No.: B5886013
M. Wt: 293.32 g/mol
InChI Key: XLUZSYNJCSCOOD-UHFFFAOYSA-N
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Description

3-METHYL-N-(2-MORPHOLINOETHYL)-2-NITROBENZAMIDE is a chemical compound with the molecular formula C14H21N3O4 It is known for its unique structure, which includes a morpholine ring and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(2-MORPHOLINOETHYL)-2-NITROBENZAMIDE typically involves the reaction of 3-methyl-2-nitrobenzoic acid with 2-(morpholino)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(2-MORPHOLINOETHYL)-2-NITROBENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, solvents like acetonitrile.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.

Major Products Formed

    Reduction: 3-METHYL-N-(2-MORPHOLINOETHYL)-2-AMINOBENZAMIDE.

    Substitution: Various substituted morpholine derivatives.

    Hydrolysis: 3-methyl-2-nitrobenzoic acid and 2-(morpholino)ethylamine.

Scientific Research Applications

3-METHYL-N-(2-MORPHOLINOETHYL)-2-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2-MORPHOLINOETHYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring may facilitate binding to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-3-METHYL-N-(2-MORPHOLINOETHYL)-PENTANAMIDE: Similar structure with an amino group instead of a nitro group.

    2,4-DICHLORO-3-METHYL-N-(2-MORPHOLINOETHYL)BENZENESULFONAMIDE: Contains a sulfonamide group and dichloro substitution.

Uniqueness

3-METHYL-N-(2-MORPHOLINOETHYL)-2-NITROBENZAMIDE is unique due to its combination of a nitrobenzamide group and a morpholine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

3-methyl-N-(2-morpholin-4-ylethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-11-3-2-4-12(13(11)17(19)20)14(18)15-5-6-16-7-9-21-10-8-16/h2-4H,5-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUZSYNJCSCOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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